1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a chemical compound that features a piperazine ring substituted with a 1,2,4-thiadiazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the following steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate bromophenyl-substituted carboxylic acid under acidic conditions.
Coupling with piperazine: The resulting 1,2,4-thiadiazole intermediate is then coupled with piperazine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The piperazine ring can be further functionalized through coupling reactions with other electrophiles.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution reactions: Products with various substituents on the bromophenyl group.
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Scientific Research Applications
Medicinal chemistry: It has shown promise as a scaffold for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Materials science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology: It has been investigated for its potential as a biochemical probe to study various biological processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, while the piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: Shares the piperazine and bromophenyl moieties but lacks the thiadiazole ring.
1-(3-Chloro-4-fluorophenyl)piperazine: Similar structure with different substituents on the phenyl ring.
1-(4-Fluorophenyl)piperazine: Another phenylpiperazine derivative with a fluorine substituent.
Uniqueness
1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of the 1,2,4-thiadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s ability to interact with specific biological targets and can also influence its electronic properties, making it suitable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVNWWRSEXYUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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